Cas no 813433-76-0 (tert-butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate)

tert-butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate structure
813433-76-0 structure
Product Name:tert-butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate
CAS 번호:813433-76-0
MF:C11H21NO4
메가와트:231.28874373436
MDL:MFCD12406993
CID:821557
PubChem ID:44182330
Update Time:2025-11-02

tert-butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate 화학적 및 물리적 성질

이름 및 식별자

    • (S)-N-Boc-3-(2-Hydroxyethyl)morpholine
    • tert-butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate
    • (3S)-3-(2-Hydroxyethyl)-4-morpholinecarboxylic acid tert-butyl ester
    • (5S)-N-tert-butoxycarbonyl-5-(2-hydroxyethyl)morpholine
    • BH074
    • FC0088
    • 1,1-Dimethylethyl (3S)-3-(2-hydroxyethyl)-4-morpholinecarboxylate (ACI)
    • DTXSID20657777
    • (S)-tert-butyl3-(2-hydroxyethyl)morpholine-4-carboxylate
    • MFCD12406993
    • (S)-N-Boc-Morpholine-3-acetic acid
    • SCHEMBL18914800
    • (3S)-4-Boc-3-(2-hydroxyethyl)morpholine
    • 813433-76-0
    • MFCD16621579
    • AKOS016007734
    • (S)-tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate
    • AS-40691
    • CS-0048553
    • MDL: MFCD12406993
    • 인치: 1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-7-15-8-9(12)4-6-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1
    • InChIKey: ISQYKHGGGYDEKA-VIFPVBQESA-N
    • 미소: C([C@H]1COCCN1C(=O)OC(C)(C)C)CO

계산된 속성

  • 정밀분자량: 231.14700
  • 동위원소 질량: 231.14705815g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 16
  • 회전 가능한 화학 키 수량: 5
  • 복잡도: 237
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 0.5
  • 토폴로지 분자 극성 표면적: 59Ų

실험적 성질

  • 밀도: 1.097
  • 비등점: 336℃
  • 플래시 포인트: 157℃
  • PSA: 59.00000
  • LogP: 0.94260

tert-butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Alichem
A449036841-250mg
(S)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate
813433-76-0 97%
250mg
$328.57 2023-09-01
Alichem
A449036841-1g
(S)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate
813433-76-0 97%
1g
$836.85 2023-09-01
Alichem
A449036841-5g
(S)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate
813433-76-0 97%
5g
$2533.40 2023-09-01
Chemenu
CM104863-1g
tert-butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate
813433-76-0 97%
1g
$504 2021-08-06
Chemenu
CM104863-5g
tert-butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate
813433-76-0 97%
5g
$1510 2021-08-06
abcr
AB480637-100 mg
(S)-N-Boc-3-(2-Hydroxyethyl)morpholine; .
813433-76-0
100MG
€226.30 2022-06-09
abcr
AB480637-250 mg
(S)-N-Boc-3-(2-Hydroxyethyl)morpholine; .
813433-76-0
250MG
€409.60 2022-06-09
abcr
AB480637-500 mg
(S)-N-Boc-3-(2-Hydroxyethyl)morpholine; .
813433-76-0
500MG
€656.00 2022-06-09
A2B Chem LLC
AC37058-5g
(S)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate
813433-76-0 97%
5g
$1228.00 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYS1392-100mg
tert-butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate
813433-76-0 97%
100mg
¥641.0 2024-04-17

tert-butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ,  Toluene ;  1 h
참조
Enzymatic resolution of cyclic N-Boc protected β-amino acids
Pousset, Cyrille; et al, Tetrahedron: Asymmetry, 2004, 15(21), 3407-3412

합성 방법 2

반응 조건
1.1 Reagents: Hydrochloric acid Catalysts: Triacylglycerol lipase Solvents: Tetrahydrofuran ,  Water ;  pH 7, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  10 h, pH 7, 25 °C; pH 8, rt
1.3 Reagents: Hydrogen ion Solvents: Water ;  pH 2, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ,  Toluene ;  1 h
참조
Enzymatic resolution of cyclic N-Boc protected β-amino acids
Pousset, Cyrille; et al, Tetrahedron: Asymmetry, 2004, 15(21), 3407-3412

합성 방법 3

반응 조건
1.1 Reagents: Acetyl chloride Solvents: Ethanol
1.2 Reagents: Hydrochloric acid Solvents: Methanol ;  36 h, rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  30 h, rt; rt → 40 °C; 4 h, 40 °C
2.1 Reagents: Hydrochloric acid Catalysts: Triacylglycerol lipase Solvents: Tetrahydrofuran ,  Water ;  pH 7, 25 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  10 h, pH 7, 25 °C; pH 8, rt
2.3 Reagents: Hydrogen ion Solvents: Water ;  pH 2, rt
3.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ,  Toluene ;  1 h
참조
Enzymatic resolution of cyclic N-Boc protected β-amino acids
Pousset, Cyrille; et al, Tetrahedron: Asymmetry, 2004, 15(21), 3407-3412

합성 방법 4

반응 조건
1.1 Reagents: Ozone Solvents: Methanol ,  Dichloromethane ;  rt → -78 °C; 10 h, -78 °C
1.2 Reagents: Formic acid ,  Hydrogen peroxide Solvents: Water ;  0.5 h, reflux; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  3 h, reflux
2.1 Reagents: Acetyl chloride Solvents: Ethanol
2.2 Reagents: Hydrochloric acid Solvents: Methanol ;  36 h, rt
2.3 Reagents: Triethylamine Solvents: Dichloromethane ;  30 h, rt; rt → 40 °C; 4 h, 40 °C
3.1 Reagents: Hydrochloric acid Catalysts: Triacylglycerol lipase Solvents: Tetrahydrofuran ,  Water ;  pH 7, 25 °C
3.2 Reagents: Sodium hydroxide Solvents: Water ;  10 h, pH 7, 25 °C; pH 8, rt
3.3 Reagents: Hydrogen ion Solvents: Water ;  pH 2, rt
4.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ,  Toluene ;  1 h
참조
Enzymatic resolution of cyclic N-Boc protected β-amino acids
Pousset, Cyrille; et al, Tetrahedron: Asymmetry, 2004, 15(21), 3407-3412

합성 방법 5

반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ,  Toluene ;  1 h
참조
An efficient synthesis of chiral cyclic β-amino acids via asymmetric hydrogenation
Pousset, Cyrille; et al, Synlett, 2004, (15), 2766-2770

합성 방법 6

반응 조건
1.1 Solvents: Chloroform ;  rt → -50 °C
1.2 Reagents: Benzoic acid Catalysts: (2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(trimethylsilyl)oxy]methyl]pyrrolidi… Solvents: Chloroform ;  70 h, -50 °C → -30 °C
1.3 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 30 min, 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  0 °C
참조
Enantioselective Organocatalytic Intramolecular Aza-Michael Reaction: a Concise Synthesis of (+)-Sedamine, (+)-Allosedamine, and (+)-Coniine
Fustero, Santos; et al, Organic Letters, 2007, 9(25), 5283-5286

합성 방법 7

반응 조건
1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: Dichloromethane ;  15 h, rt
2.1 Solvents: Chloroform ;  rt → -50 °C
2.2 Reagents: Benzoic acid Catalysts: (2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(trimethylsilyl)oxy]methyl]pyrrolidi… Solvents: Chloroform ;  70 h, -50 °C → -30 °C
2.3 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 30 min, 0 °C
2.4 Reagents: Ammonium chloride Solvents: Water ;  0 °C
참조
Enantioselective Organocatalytic Intramolecular Aza-Michael Reaction: a Concise Synthesis of (+)-Sedamine, (+)-Allosedamine, and (+)-Coniine
Fustero, Santos; et al, Organic Letters, 2007, 9(25), 5283-5286

합성 방법 8

반응 조건
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium ,  1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-bis(4-methylphenyl)phosphine Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: Hydrogen Solvents: Dichloromethane ;  50 bar, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ,  Toluene ;  1 h
참조
An efficient synthesis of chiral cyclic β-amino acids via asymmetric hydrogenation
Pousset, Cyrille; et al, Synlett, 2004, (15), 2766-2770

합성 방법 9

반응 조건
1.1 Reagents: Tetrabutylammonium iodide ,  Sodium hydroxide Solvents: Dichloromethane ;  rt; 15 h, rt
2.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: Dichloromethane ;  15 h, rt
3.1 Solvents: Chloroform ;  rt → -50 °C
3.2 Reagents: Benzoic acid Catalysts: (2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(trimethylsilyl)oxy]methyl]pyrrolidi… Solvents: Chloroform ;  70 h, -50 °C → -30 °C
3.3 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 30 min, 0 °C
3.4 Reagents: Ammonium chloride Solvents: Water ;  0 °C
참조
Enantioselective Organocatalytic Intramolecular Aza-Michael Reaction: a Concise Synthesis of (+)-Sedamine, (+)-Allosedamine, and (+)-Coniine
Fustero, Santos; et al, Organic Letters, 2007, 9(25), 5283-5286

합성 방법 10

반응 조건
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  -30 °C; 15 min, -30 °C; -30 °C → 0 °C; 2 h, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water
2.1 Reagents: Ozone Solvents: Methanol ,  Dichloromethane ;  rt → -78 °C; 10 h, -78 °C
2.2 Reagents: Formic acid ,  Hydrogen peroxide Solvents: Water ;  0.5 h, reflux; 12 h, rt
2.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  3 h, reflux
3.1 Reagents: Acetyl chloride Solvents: Ethanol
3.2 Reagents: Hydrochloric acid Solvents: Methanol ;  36 h, rt
3.3 Reagents: Triethylamine Solvents: Dichloromethane ;  30 h, rt; rt → 40 °C; 4 h, 40 °C
4.1 Reagents: Hydrochloric acid Catalysts: Triacylglycerol lipase Solvents: Tetrahydrofuran ,  Water ;  pH 7, 25 °C
4.2 Reagents: Sodium hydroxide Solvents: Water ;  10 h, pH 7, 25 °C; pH 8, rt
4.3 Reagents: Hydrogen ion Solvents: Water ;  pH 2, rt
5.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ,  Toluene ;  1 h
참조
Enzymatic resolution of cyclic N-Boc protected β-amino acids
Pousset, Cyrille; et al, Tetrahedron: Asymmetry, 2004, 15(21), 3407-3412

tert-butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate Raw materials

tert-butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate Preparation Products

tert-butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:813433-76-0)tert-butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate
주문 번호:A9991
인벤토리 상태:in Stock
재다:5g/1g/250mg
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 18:30
가격 ($):1007.0/396.0/171.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:813433-76-0)tert-butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate
A9991
순결:99%/99%/99%
재다:5g/1g/250mg
가격 ($):1007.0/396.0/171.0
Email